molecular formula C7H11NO4 B13495863 (2S)-4-acetylmorpholine-2-carboxylic acid

(2S)-4-acetylmorpholine-2-carboxylic acid

Cat. No.: B13495863
M. Wt: 173.17 g/mol
InChI Key: ZRKDVLAKXLCMKC-LURJTMIESA-N
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Description

(2S)-4-acetylmorpholine-2-carboxylic acid is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the morpholine ring and a carboxylic acid group at the second position. Morpholine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-acetylmorpholine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the acetylation of morpholine-2-carboxylic acid using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Another approach involves the use of protecting groups to selectively acetylate the nitrogen atom of the morpholine ring. This method allows for greater control over the reaction conditions and can be used to synthesize a variety of morpholine derivatives with different functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation reactions using continuous flow reactors. These reactors offer advantages such as improved reaction efficiency, better control over reaction parameters, and reduced production costs. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-acetylmorpholine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

    Reduction: The acetyl group can be reduced to form the corresponding alcohol.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetyl group under basic conditions.

Major Products Formed

    Oxidation: Carboxylate salts or esters.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

(2S)-4-acetylmorpholine-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2S)-4-acetylmorpholine-2-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The acetyl group may play a role in modulating the compound’s biological activity by influencing its binding affinity to target proteins or enzymes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Morpholine-2-carboxylic acid: Lacks the acetyl group, resulting in different chemical and biological properties.

    4-acetylmorpholine:

    N-acetylmorpholine: Similar structure but with the acetyl group attached to the nitrogen atom, leading to different chemical behavior.

Uniqueness

(2S)-4-acetylmorpholine-2-carboxylic acid is unique due to the presence of both the acetyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

(2S)-4-acetylmorpholine-2-carboxylic acid

InChI

InChI=1S/C7H11NO4/c1-5(9)8-2-3-12-6(4-8)7(10)11/h6H,2-4H2,1H3,(H,10,11)/t6-/m0/s1

InChI Key

ZRKDVLAKXLCMKC-LURJTMIESA-N

Isomeric SMILES

CC(=O)N1CCO[C@@H](C1)C(=O)O

Canonical SMILES

CC(=O)N1CCOC(C1)C(=O)O

Origin of Product

United States

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